molecular formula C24H21N5O3S B6552916 2-(4-ethoxyphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040634-40-9

2-(4-ethoxyphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552916
CAS No.: 1040634-40-9
M. Wt: 459.5 g/mol
InChI Key: JOSNKJJTGFQKKC-UHFFFAOYSA-N
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Description

The compound 2-(4-ethoxyphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core. Key structural elements include:

  • Position 5: A methyl-substituted 1,2,4-oxadiazole ring linked to a 4-(methylsulfanyl)phenyl group. The oxadiazole moiety enhances metabolic stability and hydrogen-bonding capacity, while the methylsulfanyl group may facilitate hydrophobic interactions .

This scaffold is structurally analogous to kinase inhibitors and antimicrobial agents, though its specific biological targets remain undefined in the provided evidence.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S/c1-3-31-18-8-4-16(5-9-18)20-14-21-24(30)28(12-13-29(21)26-20)15-22-25-23(27-32-22)17-6-10-19(33-2)11-7-17/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSNKJJTGFQKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related pyrazolo-pyrazinones and pyrazolo-pyrimidinones:

Compound Name Core Structure Position 2 Substituent Position 5 Substituent Key Functional Groups Potential Applications References
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 4-ethoxyphenyl {3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl Oxadiazole, methylsulfanyl Kinase inhibition?
2-(3-Chloro-4-ethoxyphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}... Pyrazolo[1,5-a]pyrazin-4-one 3-chloro-4-ethoxyphenyl 1,3-oxazol-4-ylmethyl (methoxy/ethoxy) Oxazole, chloro Anticancer?
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4-one 4-chlorophenyl 3,4-dimethoxyphenethyl Phenethyl, methoxy Protein interaction studies
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Pyrazolo[1,5-c]benzoxazine 4-ethoxyphenyl Phenyl Benzoxazine Not specified
MK66 (5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidin-7-one 4-methoxyphenyl Phenyl Pyrimidinone Kinase inhibition

Key Observations

Substituent Effects on Lipophilicity :

  • The 4-ethoxyphenyl group (target compound) increases lipophilicity compared to 4-methoxyphenyl (MK66) or 4-chlorophenyl () .
  • The methylsulfanyl group (target compound) enhances hydrophobic interactions relative to chloro () or methoxy substituents .

Heterocyclic Influence: The 1,2,4-oxadiazole in the target compound offers superior metabolic stability compared to 1,3-oxazole () due to resistance to enzymatic cleavage . Pyrazolo-pyrimidinones (e.g., MK66) exhibit planar structures favorable for ATP-binding pocket interactions in kinases, whereas pyrazolo-pyrazinones (target compound) may adopt distinct conformations .

Phenethyl substituents () are associated with protein-binding modulation, suggesting versatility in target engagement .

Computational and Experimental Insights

  • Crystallography: The dihedral angles in ’s pyrazolo-pyrazinone suggest substituent-dependent conformational flexibility, which may influence the target compound’s solubility .

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